molecular formula C24H24F2N4OS B2426150 5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-23-7

5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2426150
CAS No.: 869343-23-7
M. Wt: 454.54
InChI Key: UJURDDIPJPXNRI-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of structural elements, including a piperidine ring, a difluorophenyl group, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a non-fluorinated phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Non-fluorinated phenyl derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound’s structural features suggest it may act as a modulator of monoamine neurotransmitter systems, similar to other piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of structural elements, which may confer distinct pharmacological properties and potential therapeutic applications. The presence of both a piperidine ring and a thiazolo[3,2-b][1,2,4]triazole core in a single molecule is particularly noteworthy.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3,4-difluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4OS/c1-15-27-24-30(28-15)23(31)22(32-24)21(18-7-8-19(25)20(26)14-18)29-11-9-17(10-12-29)13-16-5-3-2-4-6-16/h2-8,14,17,21,31H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJURDDIPJPXNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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